molecular formula C9H11ClN2 B11911402 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11911402
M. Wt: 182.65 g/mol
InChI Key: ORRIXTAWXYHKIW-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline: is an organic compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol . This compound belongs to the class of quinoxalines, which are heterocyclic aromatic organic compounds. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,4-tetrahydroquinoxaline: Lacks the chlorine atom, leading to different chemical and biological properties.

    5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    5-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline: Has an ethyl group instead of a methyl group, influencing its chemical behavior.

Uniqueness

5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both a chlorine atom and a methyl group, which confer specific chemical reactivity and potential biological activities that differ from its analogs .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

8-chloro-4-methyl-2,3-dihydro-1H-quinoxaline

InChI

InChI=1S/C9H11ClN2/c1-12-6-5-11-9-7(10)3-2-4-8(9)12/h2-4,11H,5-6H2,1H3

InChI Key

ORRIXTAWXYHKIW-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2=C1C=CC=C2Cl

Origin of Product

United States

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